Solgol

Catalog No.
S3709230
CAS No.
220045-89-6
M.F
C17H27NO4
M. Wt
309.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solgol

CAS Number

220045-89-6

Product Name

Solgol

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3

InChI Key

VWPOSFSPZNDTMJ-UCWKZMIHSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Solubility

46.4 [ug/mL]
0.03 M
Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane.
Practically insoluble in lipids.
It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide.
2.25e+00 g/L

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O
Solgol is a novel material that has attracted significant attention in the scientific community due to its unique physical and chemical properties. It belongs to a family of molecules known as polyoxometalates (POMs), which are inorganic clusters composed of transition metal oxide units. Solgol is a member of the Dawson type POMs, which has a distinctive structure composed of twelve molybdenum atoms and two phosphorus atoms.
Solgol has remarkable properties such as high solubility in water and organic solvents, low toxicity, and excellent thermal stability. It also has a relatively low molecular weight for POMs, which makes it ideal for various applications, including catalysis and electrochemistry. Solgol has a bright yellow color and a characteristic pseudospherical shape with a diameter of about 2.6 nm.
The synthesis of Solgol involves the reaction of ammonium molybdate and molybdenum trioxide in dilute hydrochloric acid followed by the addition of a reducing agent such as hydrazine hydrate. The obtained Solgol can be purified by recrystallization, and its structure can be confirmed by various techniques such as X-ray crystallography, spectroscopy, and elemental analysis.
Several analytical methods have been proposed for the characterization of Solgol, including UV-Vis spectroscopy, infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide crucial information about the molecular structure, purity, and stability of Solgol.
Solgol has shown great potential for various biological applications due to its interactions with biomolecules such as DNA, proteins, and enzymes. For example, Solgol has been shown to inhibit the activity of certain enzymes, which makes it a potential therapeutic agent for various diseases.
Several studies have evaluated the toxicity and safety of Solgol in scientific experiments. Results have shown that Solgol has low toxicity and does not pose significant health hazards in normal laboratory conditions. However, like any other chemical, Solgol should be handled with care, and safety protocols should be followed to avoid accidents.
Solgol has promising applications in various scientific fields, such as catalysis, electrochemistry, and nanotechnology. For instance, Solgol has been used as a catalyst for several organic reactions, including olefin epoxidation and alcohol oxidation. Additionally, Solgol has shown remarkable electrochemical properties, making it an excellent candidate for the development of energy storage devices.
Currently, there is extensive research on Solgol, with numerous studies exploring its properties and applications. Some of the recent research includes the use of Solgol in advanced oxidation processes, as an antitumor agent, and for the development of new materials for drug delivery.
The potential applications of Solgol in various fields such as medicine, agriculture, and energy are vast. For instance, Solgol can be used in the development of new drugs, crop protection agents, and sustainable energy storage devices. Additionally, Solgol can be used as a template for the synthesis of novel nanomaterials with unique properties.
Despite the remarkable properties of Solgol, there are some limitations that need to be addressed. One of the significant limitations is the high cost of synthesis, which limits its scalability. Another limitation is the lack of information on its long-term stability and toxicity in vivo.
Several future directions can be proposed for Solgol research, such as:
1. The development of affordable and scalable methods for Solgol synthesis to broaden its applications.
2. The investigation of Solgol's interactions with different biological targets to understand its potential therapeutic applications fully.
3. The exploration of Solgol's electrochemical properties for the development of novel energy storage devices.
4. The use of Solgol as a template for the synthesis of new nanomaterials with unique properties.
5. The investigation of Solgol's stability and toxicity in vivo to assess its safety for biomedical applications.
6. The evaluation of Solgol's potential as a crop protection agent for sustainable agriculture.
7. The development of Solgol-based materials for drug delivery applications.
In conclusion, Solgol is a promising material that has attracted significant attention in the scientific community. Its remarkable physical and chemical properties make it ideal for various applications in chemistry, biology, and material science. Although there are some limitations to be addressed, the future directions of Solgol research are promising and have vast implications in various fields of research and industry.

Physical Description

Solid

Color/Form

White to off-white, crystalline powder

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

309.19400834 g/mol

Monoisotopic Mass

309.19400834 g/mol

Heavy Atom Count

22

Odor

Odorless

Melting Point

124-130
130.0 °C
124-136 °C
124-136°C

Drug Indication

Nadolol is indicated to treat angina pectoris and hypertension. Another product formulated with [bendroflumethiazide] is indicated to treat hypertension.

Livertox Summary

Nadolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and vascular headaches. Nadolol has yet to be convincingly associated with clinically apparent liver injury.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Therapeutic Uses

Adrenergic beta-Antagonists; Anti-Arrhythmia Agents; Antihypertensive Agents; Sympatholytics
... Nadolol /is/ indicated in the treatment of hypertension when used alone or in combination with other antihypertensive medication. ... /Included in US product labeling/
Nadolol has been used in a limited number of patients with atrial flutter or fibrillation for the management of frequent ventricular premature contractions, paroxysmal atrial tachycardia, and sinus tachycardia and to decrease heart rate. Nadolol has been used with some success in a limited number of patients for the prophylaxis of common migraine headache.
/Exptl/ This investigation reports pilot data on two points originally raised in the earliest reports of the efficacy of beta-blockers in akathisia: their potential utility in the akathisia of idiopathic Parkinson's disease and the possibility of determining a central vs a peripheral site of action by comparing the time course of the effects of lipophilic and hydrophilic agents. Akathisia improved in 4 patients with idiopathic Parkinson's disease after low dose propranolol treatment. Six patients with neuroleptic induced akathisia were treated with the hydrophilic beta-blocker nadolol. Effects on akathisia occurred, but evolved much more slowly than after treatment with lipophilic agents, such as propranolol and metoprolol, thus suggesting a central site of action.
For more Therapeutic Uses (Complete) data for NADOLOL (16 total), please visit the HSDB record page.

Pharmacology

Nadolol is a nonselective beta adrenal receptor blocker that is used to lower blood pressure. It has a long duration of action as it is usually taken once daily and a wide therapeutic index as patients start at doses of 40mg daily but may be increased to doses as high as 240mg daily. Patients taking nadolol should not aburptly stop taking it as this may lead to exacerbation of ischemic heart disease.

Mechanism of Action

Although nadolol is described as a non selective beta blocker, it does not interact with beta 3 adrenal receptors. Antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signalling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction. Antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance and reducing the risk of severe hypotension. The increase in peripheral vascular resistance may contribute to the decrease in insulin sensitivity associated with nadolol use. Antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine. Antagonism of beta-2 adrenoceptors in the liver and skeletal muscle inhibits glycogenolysis, in the lungs prevents bronchodilation, and in the pancrease inhibits insulin release.
Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle.
In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure.
Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation.
It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions.

Absorption Distribution and Excretion

Oral doses of nadolol are approximately 30% absorbed. In healthy subjects, nadolol has a Tmax of 2.7h with a Cmax or 69±15ng/mL following a 60mg oral dose and 132±27ng/mL after a 120mg oral dose. The AUC following a 60mg oral dose was 1021ng\*h/mL and following a 120mg oral dose was 1913±382ng\*h/mL.
Nadolol is not metabolized in the liver and excreted mainly in the urine. In healthy subjects, following intravenous dosing, 60% of a dose is eliminated in the urine and 15% in the feces after 72 hours. The remainder of the dose is expected to be eliminated in the feces afterwards.
In healthy subjects, the volume of distribution of nadolol is 147-157L.
In healthy subjects, the total body clearance of nadolol is 219-250mL/min and the renal clearance is 131-150mL/min.
Following oral administration of nadolol, absorption is variable and averages about 30-40% of a dose. The presence of food in the GI tract does not affect the rate or extent of absorption. After oral administration of 2 mg of nadolol (in a capsule), peak plasma concentrations usually occur in 2-4 hours. In one study in hypertensive adults who received 80 mg, 160 mg, or 320 mg of nadolol daily, mean steady state plasma concentrations were 25.5-35.5 ng/ml, 51.7-74.1 ng/ml, and 154-191.4 ng/ml, respectively. With doses of 40-320 mg daily, the duration of nadolol's antihypertensive and antianginal effects is at least 24 hours.
Following oral administration of 2 mg of radiolabeled nadolol (in a capsule) in one study in patients with normal renal function, about 24.6% and 76.9% of the radioactivity was recovered in urine and feces, respectively, in 4 days.
Nadolol is widely distributed into body tissues. In dogs, minimal amounts of nadolol were detected in the brain and, in rats, the drug crosses the placenta. The drug is distributed into bile. Nadolol is distributed into milk. About 30% of nadolol in serum is bound to plasma proteins.
The beta-adrenoceptor antagonists ... are adequately absorbed, and some like atenolol, sotalol and nadolol which are poorly lipid-soluble are excreted unchanged in the urine, accumulating in renal failure but cleared normally in liver disease. The more lipid-soluble drugs are subject to variable metabolism in the liver, which may be influenced by age, phenotype, environment, disease and other drugs, leading to more variable plasma concentrations. Their clearance is reduced in liver disease but is generally unchanged in renal dysfunction. All the beta-adrenoceptor antagonists reduce cardiac output and this may reduce hepatic clearance of highly extracted drugs. In addition, the metabolised drugs compete with other drugs for enzymatic biotransformation and the potential for interaction is great, but because of the high therapeutic index of beta-adrenoceptor antagonists, any unexpected clinical effects are more likely to be due to changes in the kinetics of the other drug.
Nadolol 20 mg was administered orally as a single-blind, single dose to nine patients about to undergo cataract extraction. Intraocular pressures fell by a mean of 24% 3 hr after administration. During the operation, aqueous humor and serum samples were taken for measurement of nadolol concentrations. Aqueous nadolol concentrations ranged from 3.8 to 13.4 ng/mL, and correlated with the serum drug concentrations (r=0.84). The fall in intraocular pressure did not correlate with either the aqueous humor or plasma concentrations of nadolol.

Metabolism Metabolites

Nadolol is not metabolized by the liver in humans.
Nadolol is not metabolized.

Wikipedia

Nadolol

Drug Warnings

Nadolol is contraindicated in patients with bronchial asthma, sinus bradycardia and heart block greater than first degree, cardiogenic shock, or overt cardiac failure.
Nadolol should be used with caution in patients with renal or hepatic impairment, and it may be necessary to reduce the dosage of the drug in those with renal impairment.
Signs of hyperthyroidism (eg, tachycardia) may be masked by nadolol, and patients having or suspected of developing thyrotoxicosis should be monitored closely because abrupt withdrawal of beta-adrenergic blockade might precipitate thyroid storm. It is recommended that nadolol be used with caution in patients with diabetes mellitus (especially those with labile diabetes or those prone to hypoglycemia) since the drug may also mask the signs and symptoms associated with acute hypoglycemia (eg, tachycardia and blood pressure changes but not sweating), the drug should be used with caution in patients with diabetes mellitus receiving hypoglycemic agents, especially in those with labile disease or those prone to hypoglycemia. Beta-adrenergic blocking agents may also impair glucose tolerance; delay the rate of recovery of blood glucose concentration following drug-induced hypoglycemia; alter the hemodynamic response to hypoglycemia, possibly resulting in an exaggerated hypertensive response; and possibly impair peripheral circulation. If nadolol is used in diabetic patients receiving hypoglycemic agents, it may be necessary to adjust the dosage of the hypoglycemic agent. In one study in nondiabetic patients, nadolol therapy did not produce changes in glucose tolerance.
Nadolol is distributed into milk. Because of the potential for adverse reactions to nadolol in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
For more Drug Warnings (Complete) data for NADOLOL (10 total), please visit the HSDB record page.

Biological Half Life

The half life of nadolol is 20 to 24 hours.
The elimination half-life of nadolol is 18 hr. /From table/
In patients with normal renal function, the plasma half-life of nadolol is 10-24 hr and, with once daily doses, steady state is attained in 6-9 days. In patients with renal impairment, plasma half-life is increased.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Analytic Laboratory Methods

Analyte: nadolol; matrix: chemical purity; procedure: potentiometric titration with comparison to standards /atropine sulfate/
Analyte: nadolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: nadolol; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)
Analyte: nadolol; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 220 nm and comparison to standards (assay purity)

Storage Conditions

Nadolol tablets should be stored in tight, light-resistant containers at room temperature.

Interactions

The beta-adrenergic stimulating effects of sympathomimetic agents are antagonized by nadolol. The interaction is especially pronounced with isoproterenol, and very large doses of isoproterenol may be needed to overcome the beta-adrenergic blocking effects of nadolol.
Antimuscarinic agents, such as atropine, may counteract the bradycardia caused by nadolol by reestablishing the balance between sympathetic and parasympathetic actions on the heart.
When nadolol is administered with diuretics or other hypotensive drugs, the hypotensive effect of nadolol may be increased.
High doses of nadolol may potentiate and prolong the effects of neuromuscular blocking agents such as tubocurarine chloride.

Dates

Modify: 2023-08-20
Cernecka H, Sand C, Michel MC: The odd sibling: features of beta3-adrenoceptor pharmacology. Mol Pharmacol. 2014 Nov;86(5):479-84. doi: 10.1124/mol.114.092817. Epub 2014 Jun 2. [PMID:24890609]
Schafer-Korting M, Bach N, Knauf H, Mutschler E: Pharmacokinetics of nadolol in healthy subjects. Eur J Clin Pharmacol. 1984;26(1):125-7. [PMID:6714285]
Morrison RA, Singhvi SM, Creasey WA, Willard DA: Dose proportionality of nadolol pharmacokinetics after intravenous administration to healthy subjects. Eur J Clin Pharmacol. 1988;33(6):625-8. [PMID:3366166]
Patel L, Johnson A, Turner P: Nadolol binding to human serum proteins. J Pharm Pharmacol. 1984 Jun;36(6):414-5. doi: 10.1111/j.2042-7158.1984.tb04413.x. [PMID:6146679]
Israili ZH, Dayton PG: Human alpha-1-glycoprotein and its interactions with drugs. Drug Metab Rev. 2001 May;33(2):161-235. doi: 10.1081/DMR-100104402 . [PMID:11495502]
Lee WG, Murphy R, McCall JL, Gane EJ, Soop M, Tura A, Plank LD: Nadolol reduces insulin sensitivity in liver cirrhosis: a randomized double-blind crossover trial. Diabetes Metab Res Rev. 2017 Mar;33(3). doi: 10.1002/dmrr.2859. Epub 2016 Nov 10. [PMID:27667324]
Gorre F, Vandekerckhove H: Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why? Acta Cardiol. 2010 Oct;65(5):565-70. doi: 10.2143/AC.65.5.2056244. [PMID:21125979]
FDA Approved Drug Products: Nadolol Oral Tablets
FDA Approved Drug Products: CORZIDE (nadolol and bendroflumethiazide) tablets
The Human Metabolome Database: Nadolol MSDS

Explore Compound Types